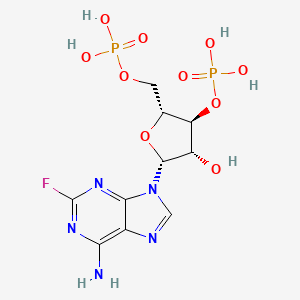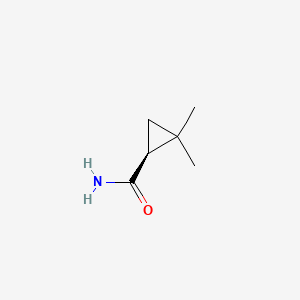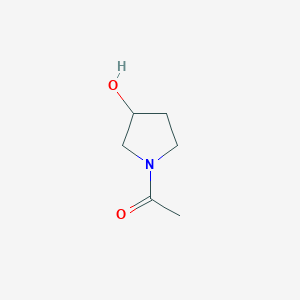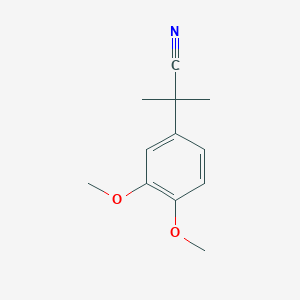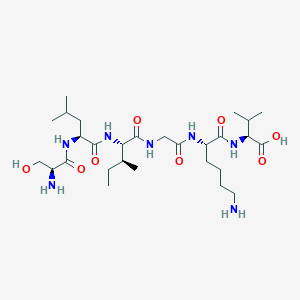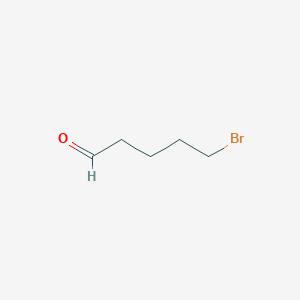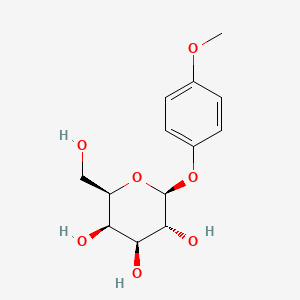
4-Methoxyphenyl beta-D-Galactopyranoside
Übersicht
Beschreibung
4-Methoxyphenyl beta-D-Galactopyranoside is a chemical compound derived from galactose, a simple sugar that is widely distributed in nature . It serves as a fluorescent substrate for β-galactosidase in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .
Synthesis Analysis
The synthesis of 4-Methoxyphenyl beta-D-Galactopyranoside involves the free-radical addition of 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl- (1–>4)-2,3,6-tri-O-acetyl-1-thio-beta-D-glucopyranose to the allyl ether functions of p-methoxyphenyl per-O-allyl-D-galactopyranoside . This provides a concise and effective route for synthesis of glycoside clusters .
Molecular Structure Analysis
The molecular formula of 4-Methoxyphenyl beta-D-Galactopyranoside is C13H18O7 . The molecular weight is 286.28 g/mol . The structure of this compound can be represented by the IUPAC name (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol .
Chemical Reactions Analysis
4-Methoxyphenyl beta-D-Galactopyranoside serves as a UV-absorbing dye that is a fluorescent substrate for β-galactosidase . This property allows it to be used in a planar yeast estrogen screen (pYES) for the detection of estrogen active compounds .
Physical And Chemical Properties Analysis
4-Methoxyphenyl beta-D-Galactopyranoside is a solid at 20°C . It has a molecular weight of 286.28 g/mol . Its melting point is between 157.0 and 162.0 °C . The specific rotation is -40.0 to -44.0 deg (C=1, methanol) . It is slightly soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
4-Methoxyphenyl β-D-Galactopyranoside serves as a critical intermediate in the synthesis of complex oligosaccharides and glycoconjugates. It's instrumental in the construction of arabinogalactans with β-(1→6)-linked galactopyranose backbones and α-(1→3)- and α-(1→2)-linked arabinofuranose side chains. These complex carbohydrates have numerous applications, including in drug delivery and as potential therapeutic agents. For example, Li and Kong (2005) detailed the synthesis of these complex structures using 4-methoxyphenyl glycosides as key intermediates. The synthesis process involved multiple steps of condensation, deacetylation, and debenzoylation, demonstrating the compound's versatility in oligosaccharide assembly (Li & Kong, 2005).
Additionally, Ohlsson and Magnusson (2000) utilized 4-methoxyphenyl β-D-Galactopyranoside in the efficient synthesis of galabiosyl donors. These donors are crucial for the creation of galabiose-containing oligosaccharides, which are important in various biological processes and could have potential pharmaceutical applications (Ohlsson & Magnusson, 2000).
Biomedical Research and Applications
In biomedical research, 4-Methoxyphenyl β-D-Galactopyranoside has been used in the study of proteoglycans, which are crucial components of the cellular matrix and play vital roles in cell communication and signaling. Jacquinet (2004) reported the preparation of various sulfoforms of the disaccharide 4-methoxyphenyl O-(β-D-galactopyranosyl)-(1→3)-β-D-galactopyranoside, aiming to facilitate the study of the biosynthesis and sorting of proteoglycans. These molecules have potential applications in understanding and treating various diseases related to cellular communication and matrix structure (Jacquinet, 2004).
Moreover, Meng et al. (2002) utilized 4-Methoxyphenyl β-D-Galactopyranoside in the synthesis of glycoside clusters, specifically 1-thio-β-lactoside clusters. These clusters have implications in studying anti-metastatic activity, showcasing the compound's potential in cancer research and therapy development (Meng et al., 2002).
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXFVXJMCGPTRB-KSSYENDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461728 | |
| Record name | 4-Methoxyphenyl beta-D-Galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl beta-D-Galactopyranoside | |
CAS RN |
3150-20-7 | |
| Record name | 4-Methoxyphenyl beta-D-Galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



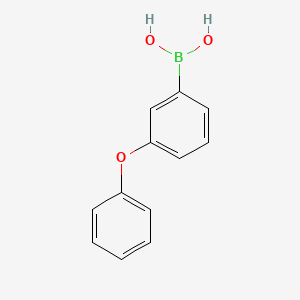

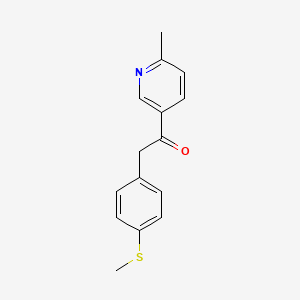
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
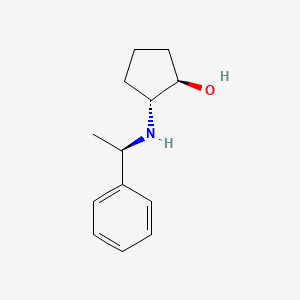
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
